Kynurenic Acid-d5

Vue d'ensemble

Description

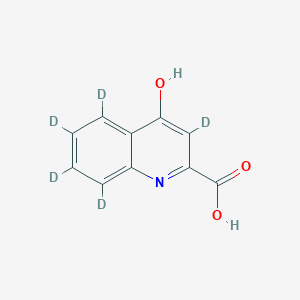

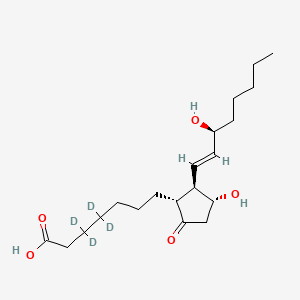

L’acide kynurénïque-d5 est une forme deutérée de l’acide kynurénïque, un métabolite endogène de l’acide aminé tryptophane. Il est principalement utilisé comme étalon interne en spectrométrie de masse pour la quantification de l’acide kynurénïque. L’acide kynurénïque lui-même est connu pour ses propriétés neuroprotectrices et anticonvulsivantes, et il joue un rôle important dans la voie de la kynurénine du métabolisme du tryptophane .

Mécanisme D'action

L’acide kynurénïque-d5 exerce ses effets en agissant sur plusieurs cibles et voies moléculaires :

Récepteurs NMDA : agit comme un antagoniste des récepteurs NMDA, inhibant la neurotransmission excitatrice.

Récepteurs AMPA : fonctionne comme un antagoniste des récepteurs AMPA, réduisant la signalisation excitatrice.

Récepteurs nicotiniques α7 de l’acétylcholine : inhibe ces récepteurs, modulant la signalisation cholinergique.

Récepteurs couplés aux protéines G : Agit comme un agoniste du récepteur couplé aux protéines G 35 (GPR35) et du récepteur de l’hydrocarbure aromatique (AhR), influençant divers processus cellulaires .

Analyse Biochimique

Biochemical Properties

Kynurenic Acid-d5 plays a significant role in biochemical reactions, particularly within the kynurenine pathway of tryptophan metabolism. It interacts with several enzymes and proteins, including kynurenine aminotransferases, which convert kynurenine to kynurenic acid. This compound acts as an antagonist to ionotropic glutamate receptors such as NMDA, AMPA, and kainate receptors, as well as the α7 nicotinic acetylcholine receptor. Additionally, it functions as an agonist for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to modulate cell signaling pathways, particularly those involving glutamate receptors and nicotinic acetylcholine receptors. By antagonizing these receptors, this compound can inhibit excitotoxicity and neuroinflammation, thereby exerting neuroprotective effects. It also impacts gene expression and cellular metabolism, contributing to its role in neuroprotection and immunomodulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits ionotropic glutamate receptors, reducing excitatory neurotransmission. This inhibition helps protect neurons from excitotoxic damage. Additionally, this compound activates GPR35 and the aryl hydrocarbon receptor, which are involved in various signaling pathways that regulate immune responses and cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its degradation and long-term effects on cellular function depend on the experimental conditions. Studies have shown that prolonged exposure to this compound can lead to sustained neuroprotective and anti-inflammatory effects, although the exact duration and stability may vary .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can exert neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, this compound may cause adverse effects, including potential neurotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

This compound is involved in the kynurenine pathway of tryptophan metabolism. It is synthesized from kynurenine by the action of kynurenine aminotransferases. This pathway also involves other metabolites such as quinolinic acid and anthranilic acid, which have distinct biological functions. This compound can influence metabolic flux and metabolite levels within this pathway, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its neuroprotective effects. Transporters and binding proteins facilitate its movement across cellular membranes, ensuring its proper localization and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to these compartments. Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’acide kynurénïque-d5 est synthétisé en introduisant des atomes de deutérium dans la molécule d’acide kynurénïque. La synthèse implique généralement la deutération de la kynurénine, un intermédiaire de la voie de la kynurénine. Ce processus peut être réalisé par différentes méthodes, notamment l’hydrogénation catalytique en présence de gaz deutérium ou l’utilisation de solvants deutérés .

Méthodes de production industrielle

La production industrielle de l’acide kynurénïque-d5 implique des processus de deutération à grande échelle. Ces processus sont optimisés pour un rendement et une pureté élevés, garantissant que le composé deutéré répond aux exigences strictes pour une utilisation comme étalon interne dans les applications analytiques .

Analyse Des Réactions Chimiques

Types de réactions

L’acide kynurénïque-d5 subit plusieurs types de réactions chimiques, notamment :

Oxydation : l’acide kynurénïque peut être oxydé pour former divers dérivés de la quinoléine.

Réduction : les réactions de réduction peuvent convertir l’acide kynurénïque en ses dérivés hydroxy correspondants.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d’acide kynurénïque.

Réactifs et conditions courants

Oxydation : les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine, des dérivés hydroxy et des composés d’acide kynurénïque substitués .

Applications de la recherche scientifique

L’acide kynurénïque-d5 a un large éventail d’applications de recherche scientifique, notamment :

Chimie : utilisé comme étalon interne en spectrométrie de masse pour la quantification précise de l’acide kynurénïque.

Biologie : étudié pour son rôle dans la voie de la kynurénine et ses effets sur la neurotransmission et la neuroprotection.

Médecine : étudié pour ses applications thérapeutiques potentielles dans les maladies neurodégénératives, la schizophrénie et d’autres troubles psychiatriques.

Industrie : Utilisé dans le développement de méthodes analytiques pour la détection et la quantification de l’acide kynurénïque dans les échantillons biologiques .

Applications De Recherche Scientifique

Kynurenic Acid-d5 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of kynurenic acid.

Biology: Studied for its role in the kynurenine pathway and its effects on neurotransmission and neuroprotection.

Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases, schizophrenia, and other psychiatric disorders.

Industry: Utilized in the development of analytical methods for the detection and quantification of kynurenic acid in biological samples .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide quinoléinique : un autre métabolite de la voie de la kynurénine, connu pour ses propriétés neurotoxiques.

3-Hydroxykynurénine : un intermédiaire de la voie de la kynurénine avec des propriétés neuroactives.

Acide xanthurénique : Un métabolite de la kynurénine avec des effets neuroprotecteurs potentiels

Unicité

L’acide kynurénïque-d5 est unique en raison de sa nature deutérée, ce qui en fait un étalon interne idéal pour la spectrométrie de masse. Sa stabilité et son marquage isotopique permettent une quantification précise de l’acide kynurénïque dans divers échantillons biologiques, améliorant la précision et la fiabilité des méthodes analytiques .

Propriétés

IUPAC Name |

3,5,6,7,8-pentadeuterio-4-hydroxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZHHEIFKROPDY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-13-2 | |

| Record name | 350820-13-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)

![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)

![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)

![2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588564.png)